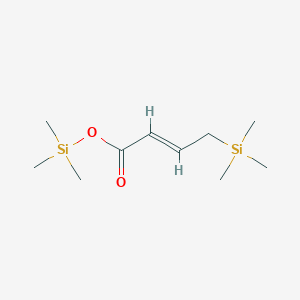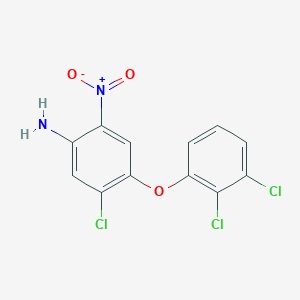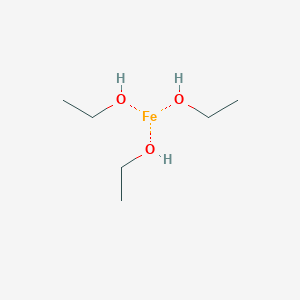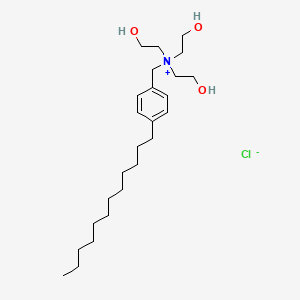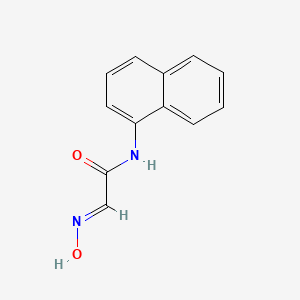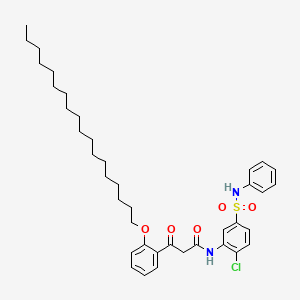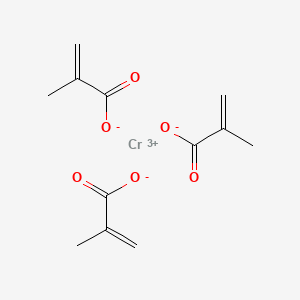
Chromium methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium methacrylate is a coordination compound formed by the interaction of chromium ions with methacrylate ligands. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. This compound is often used in polymerization processes and as a catalyst in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Chromium methacrylate can be synthesized through several methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated through precipitation or solvent extraction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where chromium salts are reacted with methacrylic acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced to lower oxidation states using reducing agents.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of chromium(VI) compounds, while reduction can yield chromium(II) species.
科学的研究の応用
Chromium methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce high-performance polymers.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme immobilization and as a biosensor component.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties and stability.
作用機序
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium ions with various molecular targets. In catalytic applications, chromium ions facilitate the polymerization process by coordinating with monomers and promoting their activation. In biological systems, this compound can interact with proteins and enzymes, affecting their activity and stability.
類似化合物との比較
Chromium methacrylate can be compared with other similar compounds, such as:
Chromium acetate: Used in similar catalytic applications but has different solubility and stability properties.
Chromium chloride: Commonly used in organic synthesis but lacks the specific reactivity of this compound in polymerization reactions.
Chromium nitrate: Used in various industrial processes but has different coordination chemistry compared to this compound.
Uniqueness: this compound is unique due to its ability to act as both a catalyst and a reactant in polymerization processes. Its specific coordination chemistry with methacrylate ligands provides distinct advantages in terms of reactivity and stability.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for various scientific and industrial applications.
特性
CAS番号 |
25182-44-9 |
|---|---|
分子式 |
C12H15CrO6 |
分子量 |
307.24 g/mol |
IUPAC名 |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
正規SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
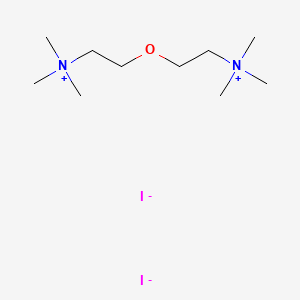

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
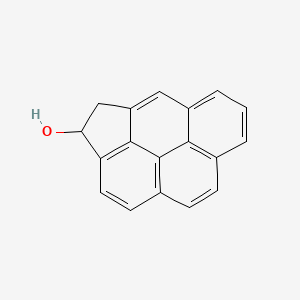
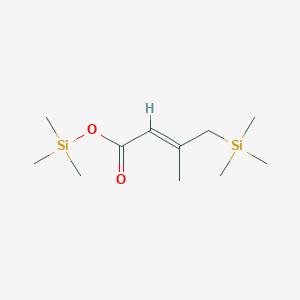
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
